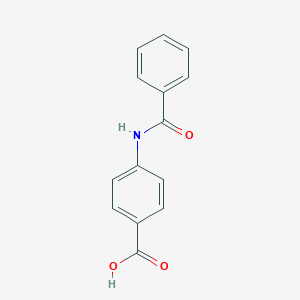

4-(Benzoylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKKMWJMAJGMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291285 | |

| Record name | 4-(benzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-80-9 | |

| Record name | 4-(Benzoylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(benzoylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 582-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(benzoylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(benzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Benzoylamino)benzoic acid CAS number 582-80-9

An In-depth Technical Guide on 4-(Benzoylamino)benzoic acid (CAS Number: 582-80-9)

This technical guide provides a comprehensive overview of this compound, also known as 4-benzamidobenzoic acid, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, biological activity, and relevant experimental protocols.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 582-80-9 | |

| Molecular Formula | C₁₄H₁₁NO₃ | |

| Molecular Weight | 241.24 g/mol | |

| IUPAC Name | 4-benzamidobenzoic acid | |

| Melting Point | While not definitively reported for this specific compound, a related derivative, 4-(4-chlorobenzamido)benzoic acid, has a melting point of 150-151 °C.[1] | |

| Boiling Point | 349.8 °C (Predicted) | |

| Solubility | Data for this compound is not widely available. However, as a benzoic acid derivative, it is expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. The solubility of the parent compound, benzoic acid, increases with temperature in water and is high in ethanol. | |

| SMILES | O=C(O)c1ccc(NC(=O)c2ccccc2)cc1 | |

| InChI | InChI=1S/C14H11NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9H,(H,15,16)(H,17,18) |

Synthesis

The synthesis of this compound is commonly achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.

Experimental Protocol: Schotten-Baumann Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 4-aminobenzoic acid and benzoyl chloride.

Materials:

-

4-Aminobenzoic acid

-

Benzoyl chloride

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂)

-

Hydrochloric acid (HCl, for workup)

-

Ethanol (for recrystallization)

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 4-aminobenzoic acid (1.0 equivalent) in 10% aqueous NaOH solution.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise from a dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute HCl to precipitate the crude product.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified product under vacuum.

References

A Technical Guide to 4-(Benzoylamino)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzoylamino)benzoic acid, a key chemical intermediate, holds significant importance in the landscape of modern drug discovery and organic synthesis. This technical document provides a comprehensive overview of its core attributes, including its molecular and physical properties, spectroscopic signatures, and detailed synthesis protocols. Furthermore, it delves into its critical role as a scaffold for the development of potent enzyme inhibitors, particularly for soluble epoxide hydrolase (sEH) and monoamine oxidase B (MAO-B), which are therapeutic targets for cardiovascular diseases and neurodegenerative disorders, respectively. This guide consolidates quantitative data into structured tables and employs workflow diagrams to elucidate synthetic and biological pathways, serving as a vital resource for professionals in pharmaceutical research and development.

Core Properties of this compound

This compound, also known as 4-benzamidobenzoic acid, is a derivative of benzoic acid characterized by a benzoylamino group at the para position. Its chemical structure makes it a valuable building block in organic synthesis.

Chemical and Physical Data

The fundamental properties of this compound are summarized below. While some physical properties like boiling point and density are not extensively reported in the literature, the available data provides a solid foundation for its use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁NO₃ | [1][2] |

| Molecular Weight | 241.24 g/mol | [1][2] |

| IUPAC Name | 4-benzamidobenzoic acid | [1] |

| CAS Number | 582-80-9 | [1] |

| Physical Form | White solid | [3] |

| Melting Point | 250°C | [4] |

| Storage Temperature | Room temperature, sealed in a dry environment | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following table summarizes key data obtained from ¹H NMR and LC-MS analyses.

| Spectroscopic Data | Value | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.54 (br s, 1H), 8.00-7.88 (m, 6H), 7.65-7.59 (m, 1H), 7.59-7.51 (m, 2H) | [3] |

| LC-MS (Positive Ion Mode) | m/z 242.1 [M+H]⁺ | [3] |

| LC-MS (Negative Ion Mode) | m/z 240.1 [M-H]⁻ | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-aminobenzoic acid. The following sections provide a general workflow and a detailed experimental protocol for its preparation.

Synthesis Workflow

The logical flow for the synthesis of this compound from its primary precursors is outlined below. This process involves the formation of an amide bond between 4-aminobenzoic acid and benzoyl chloride.

Experimental Protocol: Synthesis from 4-Aminobenzoic Acid

This protocol is adapted from established synthetic procedures for the acylation of aromatic amines.[3][6]

Objective: To synthesize this compound via the Schotten-Baumann reaction between 4-aminobenzoic acid and benzoyl chloride.

Materials:

-

4-aminobenzoic acid

-

Benzoyl chloride

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Dry Tetrahydrofuran (THF)

-

Deionized water

-

Ethanol (96%)

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid (1.68 mmol) and anhydrous sodium carbonate (1.68 mmol) in dry THF.

-

To this solution, add benzoyl chloride (1.68 mmol) dropwise while stirring at room temperature.

-

Continue to stir the reaction mixture at room temperature for a period of 6 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, evaporate the THF solvent under reduced pressure.

-

Wash the resulting precipitate with water to remove any inorganic salts.

-

Recrystallize the crude product from 96% ethanol to yield the purified this compound.

An alternative synthesis involves the hydrolysis of methyl 4-benzoylamino benzoate with lithium hydroxide in a mixed solvent system of THF, methanol, and water.[3] The reaction mixture is stirred for 17 hours at room temperature, followed by acidification to precipitate the product.[3]

Applications in Drug Development

This compound serves as a crucial scaffold for synthesizing derivatives with significant therapeutic potential. Its structure is particularly amenable to modifications that lead to the development of potent and selective enzyme inhibitors.

Precursor to Soluble Epoxide Hydrolase (sEH) Inhibitors

Derivatives of this compound have been developed as inhibitors of soluble epoxide hydrolase (sEH).[3][6] The inhibition of sEH is a promising therapeutic strategy for managing hypertension and inflammation.[7] sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[8] By inhibiting sEH, the levels of beneficial EETs are increased, which helps to reduce inflammation and lower blood pressure.[7] In these inhibitors, the benzamido portion of the molecule often serves as a key pharmacophore that interacts with the active site of the enzyme.[3][6]

Precursor to Monoamine Oxidase B (MAO-B) Inhibitors

This compound is also utilized in the synthesis of phenylxanthine derivatives that act as inhibitors of monoamine oxidase B (MAO-B).[3] MAO-B is an enzyme that breaks down neurotransmitters like dopamine in the brain.[9] The inhibition of MAO-B leads to increased dopamine levels, which is a key therapeutic approach for managing the symptoms of Parkinson's disease.[9][10] The selectivity of these inhibitors for MAO-B over MAO-A is crucial to avoid certain side effects associated with non-selective MAO inhibitors.[11]

Signaling Pathway Involvement

The therapeutic utility of this compound as a synthetic precursor is best understood by examining the biological pathways of the enzymes its derivatives target.

Safety and Handling

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[2] Standard laboratory safety protocols should be followed when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles.[2]

-

Storage: Store in a cool, dry place in a tightly sealed container.[6]

-

First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. If swallowed, wash out the mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[2]

-

Fire Fighting: Use standard extinguishing media. Hazardous combustion products may include carbon monoxide and nitrogen oxides.[2]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile synthesis make it an ideal starting material for creating complex molecules. Its most notable contribution lies in its role as a foundational scaffold for the development of targeted enzyme inhibitors for sEH and MAO-B, addressing critical needs in the treatment of cardiovascular and neurodegenerative diseases. This guide provides the essential technical information required for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-benzamidobenzoic acid | CAS#:582-80-9 | Chemsrc [chemsrc.com]

- 3. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-acetamidobenzoic acid | 556-08-1 [chemicalbook.com]

- 5. 4-Benzamidobenzoic acid | 582-80-9 [sigmaaldrich.com]

- 6. Design, synthesis and biological evaluation of 4-benzamidobenzoic Acid hydrazide derivatives as novel soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Benzamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-benzamidobenzoic acid. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and biological relevance.

Chemical Identity and Structure

4-Benzamidobenzoic acid, also known as N-benzoyl-4-aminobenzoic acid, is an aromatic compound featuring a benzoic acid moiety linked to a benzamide group at the para position. This structure imparts a unique combination of properties, making it a subject of interest in medicinal chemistry and materials science.

Table 1: General Information

| Identifier | Value |

| IUPAC Name | 4-benzamidobenzoic acid[1] |

| Synonyms | 4-(benzoylamino)benzoic acid, p-benzamidobenzoic acid[1] |

| CAS Number | 582-80-9[1] |

| Molecular Formula | C₁₄H₁₁NO₃[1] |

| Molecular Weight | 241.24 g/mol [1] |

| SMILES | O=C(O)c1ccc(NC(=O)c2ccccc2)cc1 |

| InChI | 1S/C14H11NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9H,(H,15,16)(H,17,18)[1] |

Physicochemical Properties

The physicochemical properties of 4-benzamidobenzoic acid are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physical Properties

| Property | Value |

| Appearance | White crystalline powder[2] |

| Melting Point | 150-151 °C[2] |

| Boiling Point | Data not available; likely decomposes upon heating. |

| Solubility | Specific quantitative data is not readily available. However, compounds in this class are often characterized by poor water solubility.[2] For context, the related compound 4-aminobenzoic acid is slightly soluble in water and soluble in polar organic solvents like ethanol.[3][4] |

| pKa | An experimental pKa value for 4-benzamidobenzoic acid is not readily available. For context, the pKa of benzoic acid is approximately 4.20, and 4-aminobenzoic acid has two pKa values: ~2.4 (carboxylic acid) and ~4.9 (amino group).[4] |

Spectral Data for Structural Elucidation

Spectroscopic data is fundamental for the confirmation of the chemical structure of 4-benzamidobenzoic acid.

Table 3: Spectroscopic Data

| Technique | Data |

| Infrared (IR) Spectroscopy (KBr) | Characteristic peaks for a derivative include: 2887-3045 cm⁻¹ (O-H stretch), 3340 cm⁻¹ (N-H stretch), 1675 and 1650 cm⁻¹ (C=O stretches).[2] |

| Mass Spectrometry (LC-MS, ESI) | m/z: 242 [M+H]⁺, 264 [M+Na]⁺.[2] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | (400 MHz, DMSO-d₆): δ 10.54 (s, 1H, NH), 8.00-7.88 (m, 6H, Ar-H), 7.65-7.59 (m, 1H, Ar-H), 7.59-7.51 (m, 2H, Ar-H). |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Specific experimental data for 4-benzamidobenzoic acid is not readily available in the provided search results. |

Experimental Protocols

The following protocol describes a common laboratory-scale synthesis of 4-benzamidobenzoic acid from 4-aminobenzoic acid and benzoyl chloride.

Objective: To synthesize 4-benzamidobenzoic acid via N-acylation of 4-aminobenzoic acid.

Materials:

-

4-Aminobenzoic acid

-

Benzoyl chloride

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Dry tetrahydrofuran (THF)

-

Ethanol (96%)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid (1.68 mmol) in dry THF.

-

Add anhydrous sodium carbonate (1.68 mmol) to the solution.

-

While stirring, add benzoyl chloride (1.68 mmol) to the mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the THF under reduced pressure.

-

Wash the resulting precipitate with deionized water to remove any inorganic salts.

-

Recrystallize the crude product from 96% ethanol to obtain pure 4-benzamidobenzoic acid.[2]

Diagram 1: Synthesis Workflow of 4-Benzamidobenzoic Acid

The identity and purity of synthesized 4-benzamidobenzoic acid are typically confirmed using a combination of the spectroscopic techniques listed in Table 3.

-

Infrared (IR) Spectroscopy: A PerkinElmer or similar FT-IR spectrometer can be used to record the IR spectrum of the solid sample (as a KBr pellet).

-

Mass Spectrometry (MS): An Agilent or similar LC-MS system with an electrospray ionization (ESI) source is suitable for determining the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra can be recorded on a Bruker or similar 400 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

Biological Activity and Signaling Pathways

4-Benzamidobenzoic acid and its derivatives have been identified as inhibitors of several enzymes, indicating their potential as scaffolds for drug development.

Derivatives of 4-benzamidobenzoic acid have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH).[2] sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[5] Inhibition of sEH can therefore increase the levels of EETs, which is a promising therapeutic strategy for hypertension and inflammation.[5]

Benzamidobenzoic acids have also been investigated as inhibitors of PqsD, an enzyme involved in the quorum-sensing pathway of Pseudomonas aeruginosa.[6] PqsD is crucial for the production of virulence factors in this pathogenic bacterium, making its inhibition a potential anti-infective strategy.[6]

Diagram 2: 4-Benzamidobenzoic Acid as an Enzyme Inhibitor

This guide provides a foundational understanding of the physical and chemical properties of 4-benzamidobenzoic acid. Further research into its biological activities and potential applications is ongoing.

References

- 1. This compound | C14H11NO3 | CID 252597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-benzamidobenzoic acid | CAS#:582-80-9 | Chemsrc [chemsrc.com]

- 6. Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-(benzoylamino)benzoic acid from 4-aminobenzoic acid

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(benzoylamino)benzoic acid, a valuable intermediate in pharmaceutical and materials science. The primary synthetic route detailed is the acylation of 4-aminobenzoic acid with benzoyl chloride, a classic example of the Schotten-Baumann reaction. This document furnishes detailed experimental protocols, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as N-benzoyl-4-aminobenzoic acid, is a bifunctional molecule that serves as a crucial building block in the synthesis of more complex chemical entities. Its structure, featuring both a carboxylic acid and an amide group, makes it a versatile precursor for various derivatives, including potent enzyme inhibitors. For instance, it is used in the synthesis of 8-substituted benzamido-phenylxanthine derivatives which act as MAO-B inhibitors[1]. The most common and efficient method for its preparation is the nucleophilic acyl substitution reaction between 4-aminobenzoic acid and benzoyl chloride, typically conducted under Schotten-Baumann conditions.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[2][3] In this reaction, the nucleophilic amino group (-NH₂) of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. An essential component of this reaction is a base (e.g., sodium carbonate or sodium hydroxide) which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]

The overall reaction is as follows:

C₇H₇NO₂ (4-aminobenzoic acid) + C₇H₅ClO (benzoyl chloride) → C₁₄H₁₁NO₃ (this compound) + HCl

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following protocol is a synthesized procedure based on established laboratory methods for the benzoylation of 4-aminobenzoic acid.[5]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 |

| Anhydrous Sodium Carbonate | Na₂CO₃ | 105.99 |

| Tetrahydrofuran (THF), dry | C₄H₈O | 72.11 |

| Ethanol (96%) | C₂H₅OH | 46.07 |

| Distilled Water | H₂O | 18.02 |

Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1.0 eq) and anhydrous sodium carbonate (1.0 eq) in dry tetrahydrofuran (THF).

-

Addition of Acylating Agent : To the stirred solution, add benzoyl chloride (1.0 eq) dropwise at room temperature.

-

Reaction : Stir the resulting mixture at room temperature for a period of 6 to 12 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Workup : Upon completion, evaporate the THF solvent under reduced pressure using a rotary evaporator.

-

Purification : Wash the resulting precipitate with distilled water to remove any inorganic salts and unreacted starting material.

-

Recrystallization : Further purify the crude product by recrystallizing from 96% ethanol to yield the final product as a white crystalline powder.[5]

-

Drying : Dry the purified crystals in a vacuum oven.

Caption: General experimental workflow for the synthesis.

Quantitative Data

The synthesis yields a high-purity product with well-defined physical and spectral properties.

Physical Properties and Yield

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₃ | [6] |

| Molecular Weight | 241.24 g/mol | [6] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 150-151 °C | [5] |

| Yield | 85% | [5] |

Spectroscopic Data

| Technique | Data | Reference |

| IR (KBr) | υ (cm⁻¹): 3340 (N-H stretch), 2887-3045 (O-H stretch, carboxylic acid), 1675, 1650 (C=O stretches for amide and carboxylic acid). | [5] |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 10.54 (br s, 1H, COOH), 8.00-7.88 (m, 6H, Ar-H), 7.65-7.59 (m, 1H, Ar-H), 7.59-7.51 (m, 2H, Ar-H). | [1] |

| LC-MS (ESI) | Positive ion mode: m/z 242.1 [M+H]⁺; Negative ion mode: m/z 240.1 [M-H]⁻. | [1][5] |

Safety and Handling

-

Benzoyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area away from ignition sources and ensure the use of peroxide-free solvent.

-

Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of this compound from 4-aminobenzoic acid via the Schotten-Baumann reaction is a robust, high-yielding, and straightforward method. The procedure utilizes readily available reagents and standard laboratory techniques, making it an accessible and efficient route for producing this key chemical intermediate. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

- 1. This compound | 582-80-9 [chemicalbook.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C14H11NO3 | CID 252597 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of 4-(Benzoylamino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Benzoylamino)benzoic acid, a crucial parameter for its application in research and pharmaceutical development. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a framework for its determination. It includes a detailed, state-of-the-art experimental protocol for solubility measurement and a logical workflow to guide researchers in generating reliable and reproducible data.

Introduction to this compound

This compound, also known as 4-benzamidobenzoic acid, is a chemical compound with the molecular formula C₁₄H₁₁NO₃.[1] It belongs to the class of benzoic acids and is characterized by a benzoyl group attached to an aminobenzoic acid backbone. Understanding its solubility in various solvents is fundamental for a wide range of applications, including reaction chemistry, purification, formulation development, and in vitro/in vivo studies.

Predicted Solubility Profile

While specific experimental data is scarce, the chemical structure of this compound allows for qualitative predictions of its solubility. The presence of a carboxylic acid group and an amide linkage suggests that it will exhibit a range of solubilities depending on the polarity of the solvent. It is anticipated to be more soluble in polar organic solvents capable of hydrogen bonding, such as alcohols, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is expected to be pH-dependent, increasing in basic conditions due to the deprotonation of the carboxylic acid. Conversely, it is predicted to have low solubility in nonpolar solvents like hexane.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water (pH 7.4) | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Isopropanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| Dimethylformamide (DMF) | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV | ||

| Hexane | 25 | HPLC-UV |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[2][3]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Analytical balance

-

pH meter (for aqueous solutions)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For further clarification, filter the supernatant through a syringe filter compatible with the solvent.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Develop a suitable HPLC method for the quantification of this compound. This will typically involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the filtered saturated solutions into the HPLC system and determine the concentration of this compound from the calibration curve.

-

4.3. Data Analysis

-

Calculate the solubility in mg/mL and mol/L for each solvent.

-

Perform the experiments in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

A Comprehensive Technical Review of 4-(Benzoylamino)benzoic Acid for Drug Discovery and Development

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzoylamino)benzoic acid, also known as 4-benzamidobenzoic acid, is a chemical compound with a molecular structure featuring a benzoic acid moiety connected to a benzoyl group via an amide linkage. This core structure has served as a scaffold for the development of a variety of derivatives with diverse biological activities, drawing attention from the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, physicochemical properties, and the biological evaluation of its derivatives. It aims to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a core scaffold is fundamental for the rational design of drug candidates. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 582-80-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 241.24 g/mol | --INVALID-LINK-- |

| Appearance | White solid (precipitate) | --INVALID-LINK-- |

| Melting Point | Not explicitly found for the parent compound. | |

| Solubility | Insoluble in water; soluble in a mixed solvent of THF/MeOH/water. | --INVALID-LINK-- |

| pKa | Not explicitly found. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-aminobenzoic acid with benzoyl chloride or through the hydrolysis of its methyl ester derivative.

Experimental Protocol: Synthesis via Hydrolysis of Methyl 4-(Benzoylamino)benzoate.[1]

This method involves the hydrolysis of the methyl ester of this compound using a lithium hydroxide solution.

Materials:

-

Methyl 4-(benzoylamino)benzoate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 4-(benzoylamino)benzoate (1.00 g, 3.92 mmol) in a mixed solvent of THF/MeOH/water (4:1:1 v/v, 30 mL).

-

Add LiOH·H₂O (0.505 g, 12.0 mmol) to the solution.

-

Stir the reaction mixture for 17 hours at room temperature.

-

Monitor the reaction completion using an appropriate method (e.g., TLC).

-

Upon completion, acidify the reaction mixture with 1 M HCl aqueous solution to a pH of less than 7. This will result in the precipitation of a white solid.

-

Collect the precipitate by filtration.

-

Dry the collected solid under vacuum to yield this compound.

Expected Yield: 94% (0.886 g) as a white solid.[1]

Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.54 (br s, 1H), 8.00-7.88 (m, 6H), 7.65-7.59 (m, 1H), 7.59-7.51 (m, 2H).[1]

-

LCMS (positive ion mode): rt of 4.84 min, m/z 242.1 [M+H]⁺.[1]

-

LCMS (negative ion mode): m/z 240.1 [M-H]⁻.[1]

Caption: Synthesis workflow for this compound via hydrolysis.

Biological Activities and Derivatives

While this compound itself has limited reported biological activity, its derivatives have been extensively explored as potential therapeutic agents across various disease areas.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Derivatives of this compound have been designed and synthesized as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[2] Inhibition of sEH is a promising strategy for the treatment of hypertension and inflammation.[2]

A study by Rezaee Zavareh et al. reported the synthesis and evaluation of 4-benzamidobenzoic acid hydrazide derivatives as novel sEH inhibitors.[2] The most potent compound, 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid, exhibited 72% inhibition of sEH at a concentration of 1 nM.[2]

Quantitative Data for sEH Inhibitory Activity of 4-Benzamidobenzoic Acid Hydrazide Derivatives [2]

| Compound | Substituent on Benzoyl Ring | % Inhibition at 1 nM |

| 6c | 4-Chloro | 72 |

| 5c | 4-Chloro | 47 |

Androgen Receptor (AR) Antagonists

Derivatives of this compound have also been investigated as nonsteroidal androgen receptor (AR) antagonists for the treatment of prostate cancer.

Antibacterial Agents

Benzoylaminobenzoic acid derivatives have demonstrated antibacterial activity against a range of bacterial strains. Their mechanism of action is thought to involve the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis.

A study reported the antibacterial activity of 4-(benzylamino)benzoic acid derivatives with Minimum Inhibitory Concentration (MIC) values ranging from 64-256 µg/mL against various Gram-positive and Gram-negative bacteria.[3]

MIC Values of a 4-(Benzylamino)benzoic Acid Derivative [3]

| Bacterial Strain | MIC (µg/mL) |

| Gram-positive and Gram-negative strains | 64 - 256 |

Anticancer Activity

In addition to their potential as AR antagonists, derivatives of this compound have been evaluated for their broader anticancer activities. For instance, certain 4-(benzylamino)benzoic acid derivatives have shown cytotoxic effects against cancer cell lines.

One such derivative demonstrated a significant IC₅₀ value of 32.22 µM against the H69 small cell lung cancer cell line.[3]

Anticancer Activity of a 4-(Benzylamino)benzoic Acid Derivative [3]

| Cell Line | IC₅₀ (µM) |

| A549 (Non-Small Cell Lung Cancer) | 90.69 |

| H69 (Small Cell Lung Cancer) | 32.22 |

Experimental Protocols for Biological Assays

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)[4][5][6][7]

This assay is based on the hydrolysis of a non-fluorescent substrate by sEH to produce a fluorescent product. The inhibition of this reaction by a test compound is measured by a decrease in fluorescence.

Materials:

-

sEH Assay Buffer

-

sEH Substrate (e.g., PHOME or CMNPC)

-

Human sEH Enzyme

-

Positive Control Inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

-

Test Compounds

-

96-well or 384-well microplate (black or clear bottom)

-

Multi-well spectrophotometer (plate reader) with fluorescence capabilities

Procedure:

-

Reagent Preparation:

-

Warm the sEH Assay Buffer to room temperature.

-

Reconstitute the lyophilized sEH enzyme in the sEH Assay Buffer. Keep the enzyme on ice.

-

Prepare a stock solution of the sEH substrate. Protect from light.

-

Dissolve the test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO) to prepare concentrated stock solutions (e.g., 100X).

-

-

Assay Protocol:

-

Prepare working solutions of the test compounds and controls by diluting the stock solutions in sEH Assay Buffer (e.g., to 10X).

-

In the microplate, add the following to the respective wells:

-

Test Compound wells: 10 µL of the test compound working solution.

-

Solvent Control wells: 10 µL of the diluted solvent.

-

Enzyme Control wells: Assay buffer.

-

Background Control wells: Assay buffer.

-

-

Add the sEH enzyme solution to all wells except the Background Control wells.

-

Incubate the plate for a specified time (e.g., 5-15 minutes) at a controlled temperature (e.g., 25-30°C) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the sEH substrate solution to all wells.

-

-

Measurement:

-

Immediately place the plate in the plate reader.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 362/460 nm or Ex/Em: 330/465 nm) in kinetic mode, recording readings at regular intervals (e.g., every 30 seconds) for a duration of 15-30 minutes.

-

-

Calculation:

-

Subtract the background fluorescence from all other readings.

-

Determine the rate of the reaction (increase in fluorescence over time) for each well.

-

Calculate the percent inhibition for each test compound concentration relative to the solvent control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

-

Caption: Experimental workflow for a fluorometric sEH inhibition assay.

Androgen Receptor (AR) Antagonist Cell Proliferation Assay[8][9][10][11]

This cell-based assay measures the ability of a compound to inhibit the proliferation of androgen-dependent prostate cancer cells that is stimulated by an androgen.

Materials:

-

Androgen-dependent prostate cancer cell line (e.g., LNCaP)

-

Cell culture medium and supplements

-

Androgen (e.g., Dihydrotestosterone - DHT)

-

Test Compounds

-

Cell proliferation assay reagent (e.g., WST-1, MTT)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the prostate cancer cells to the desired confluency.

-

Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight in the incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and a known AR antagonist (positive control) in the cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the test compounds, the positive control, and a vehicle control.

-

Add a constant concentration of the androgen (e.g., DHT) to all wells except for the vehicle control wells to stimulate cell proliferation.

-

-

Incubation:

-

Incubate the plates for a period of 3 to 6 days in the incubator.

-

-

Cell Viability Measurement:

-

At the end of the incubation period, add the cell proliferation reagent to each well.

-

Incubate the plates for a further 1-4 hours as per the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance.

-

Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the androgen-stimulated control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Caption: Workflow for an androgen receptor antagonist cell proliferation assay.

Minimum Inhibitory Concentration (MIC) Assay[12][13][14][15][16]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Bacterial strains

-

Appropriate growth medium (e.g., Mueller-Hinton Broth - MHB)

-

Test compounds

-

Positive control antibiotic

-

96-well microplates

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strains overnight in the appropriate broth.

-

Dilute the overnight culture to a standardized concentration (e.g., approximately 5 x 10⁵ CFU/mL).

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.

-

-

Inoculation:

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microplate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound serves as a valuable and versatile scaffold in medicinal chemistry. While the parent compound itself has not been extensively characterized for its biological activities, its derivatives have shown significant promise as inhibitors of sEH, androgen receptor antagonists, and antibacterial agents. This technical guide has provided a comprehensive overview of the synthesis, physicochemical properties, and biological evaluation of this compound and its analogues, along with detailed experimental protocols for key assays. The presented information is intended to facilitate further research and development of novel therapeutics based on the this compound core structure. Future investigations should focus on elucidating the structure-activity relationships of this class of compounds, optimizing their pharmacokinetic properties, and exploring their potential in other therapeutic areas.

References

An In-depth Technical Guide to the Safety, Hazards, and Handling of 4-(benzoylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling procedures for 4-(benzoylamino)benzoic acid. The information is intended to support safe laboratory practices and risk assessment in research and development settings.

Chemical Identification and Physical Properties

This compound, also known as 4-benzamidobenzoic acid, is a chemical intermediate used in various research and development applications.[1][2][3] Its identification and key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][3][4] |

| Synonyms | 4-benzamidobenzoic acid, N-Benzoyl-4-aminobenzoic acid | [1][3] |

| CAS Number | 582-80-9 | [1][5][6] |

| Molecular Formula | C14H11NO3 | [6] |

| Molecular Weight | 241.24 g/mol | [3] |

| Appearance | White solid | [2] |

| Boiling Point | 349.8°C at 760 mmHg | [5] |

| Flash Point | 165.3°C | [5] |

| Density | 1.334 g/cm³ | [5] |

| Chemical Stability | Stable under recommended storage conditions. | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

| Hazard Class | Category | GHS Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][3][7] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [1][3][7] |

Hazard Pictogram:

Toxicological Information

Experimental Protocols for Hazard Determination

The following OECD guidelines describe the standard methodologies used to assess the acute toxicity and irritation potential of chemical substances.

This test provides an estimation of the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals. The method involves administering the substance orally to a group of animals at one of a series of defined dose levels. Observations of effects and mortality are made. The substance is classified based on the observed mortality at a given dose level.

-

Methodology:

-

Animals: Typically, rats or mice of a single sex are used.

-

Dosage: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Administration: The substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the determination of the appropriate hazard classification and an estimation of the LD50.

-

This test assesses the potential of a substance to cause skin irritation or corrosion.[2][8][9][10][11]

-

Principle: The substance is applied to the skin of an experimental animal (typically a rabbit) for a defined period.[8][9] The skin is then observed for signs of erythema (redness) and edema (swelling).[8]

-

Methodology:

-

Animal: A single animal is initially used.

-

Application: A small amount of the test substance is applied to a patch of shaved skin and covered with a gauze patch for 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[11]

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.

-

This test evaluates the potential of a substance to cause eye irritation or damage.[12][13][14][15][16]

-

Principle: A single dose of the substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[13][14] The eyes are then examined for signs of irritation or damage.

-

Methodology:

-

Animal: Initially, a single animal is used.[12]

-

Application: The test substance is instilled into the conjunctival sac of one eye.[12][13]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[12][14]

-

Scoring: Ocular lesions are scored using a standardized system.

-

Endpoint: The substance is classified as an irritant or corrosive to the eyes based on the severity and reversibility of the observed effects.

-

This test determines the health hazards associated with short-term inhalation exposure to a substance.[1][4][17][18][19]

-

Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol for a defined period.[17] The concentration that is lethal to 50% of the test animals (LC50) is determined.[4]

-

Methodology:

-

Animals: Typically, rats are used.[4]

-

Exposure: Animals are exposed for a fixed duration, usually 4 hours, in an inhalation chamber.[1][4]

-

Concentrations: A range of concentrations is tested to determine the LC50.

-

Observation: Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.[1][4][17]

-

Endpoint: The LC50 value is calculated, and the substance is classified for acute inhalation toxicity.

-

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[17] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator with a particulate filter.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[17] Avoid breathing dust.[17] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place.[17] Keep containers tightly closed when not in use.[17]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[17]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[17]

Accidental Release Measures

In the event of a spill or release:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[17]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.

-

Containment and Cleanup: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with a damp cloth or by gentle vacuuming.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or sewers.

Environmental Hazards

Specific ecotoxicity data for this compound is limited. However, based on the properties of the related compound benzoic acid, it may be harmful to aquatic life.[8] It is important to prevent its release into the environment. Benzoic acid itself is known to be moderately mobile in soil and its mobility is influenced by soil pH.[20]

Diagrams

Hazard Assessment Workflow

References

- 1. eurolab.net [eurolab.net]

- 2. oecd.org [oecd.org]

- 3. This compound | C14H11NO3 | CID 252597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 582-80-9 [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Structural Analogs and Derivatives of 4-(Benzoylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzoylamino)benzoic acid, a simple benzamide derivative, serves as a versatile scaffold in medicinal chemistry. Its structural rigidity, coupled with the capacity for functionalization at multiple positions, has made it an attractive starting point for the design and synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs and derivatives of this compound. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the acylation of a 4-aminobenzoic acid derivative with a substituted benzoyl chloride or benzoic acid. A variety of synthetic methodologies have been employed to generate diverse libraries of these compounds for biological screening.

General Experimental Protocols

Below are detailed experimental protocols for the synthesis of representative this compound derivatives.

Protocol 1: Synthesis of this compound [1]

-

Materials: Methyl 4-aminobenzoate, benzoyl chloride, tetrahydrofuran (THF), methanol (MeOH), water, lithium hydroxide monohydrate (LiOH·H₂O), 1 M hydrochloric acid (HCl).

-

Procedure for Saponification:

-

Dissolve methyl 4-benzoylamino benzoate (1.00 g, 3.92 mmol) in a mixed solvent of THF/MeOH/water (4:1:1 v/v, 30 mL).

-

Add LiOH·H₂O (0.505 g, 12.0 mmol) to the solution.

-

Stir the reaction mixture for 17 hours at room temperature.

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with 1 M HCl aqueous solution to a pH < 7 to precipitate the product.

-

Collect the white solid precipitate by filtration.

-

Dry the precipitate under vacuum to yield this compound.

-

-

Characterization Data:

Protocol 2: Synthesis of 4-(4-Substituted-benzamido)benzoic Acid Derivatives [2]

-

Materials: 4-aminobenzoic acid, para-substituted benzoyl chlorides, anhydrous sodium carbonate (Na₂CO₃), dry tetrahydrofuran (THF).

-

Procedure for Amide Coupling:

-

Prepare a solution of 4-aminobenzoic acid (1.68 mmol) and a para-substituted benzoyl chloride (1.68 mmol) in dry THF.

-

Add anhydrous Na₂CO₃ (1.68 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, process the reaction mixture to isolate the product.

-

Protocol 3: Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives [3]

-

Materials: 4-Fluoronitrobenzene, hydroquinone, sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO), water, palladium on carbon (Pd-C), hydrogen gas (H₂), methanol (MeOH), aroyl chloride, pyridine, oxalyl chloride, dimethylformamide (DMF), dichloromethane (CH₂Cl₂).

-

Multi-step Synthesis:

-

Step 1 (SNAr Reaction): React 4-fluoronitrobenzene with hydroquinone in the presence of NaOH in a DMSO-water mixture.

-

Step 2 (Nitro Group Reduction): Reduce the nitro group of the resulting diphenyl ether using H₂ gas and a Pd-C catalyst in MeOH.

-

Step 3 (Amide Bond Formation): React the resulting primary amine with a desired aroyl chloride. This can be achieved through several methods:

-

Method A: Direct reaction with aroyl chloride in THF.

-

Method B: Reaction with aroyl chloride in the presence of pyridine.

-

Method C: Activation of the corresponding carboxylic acid with oxalyl chloride and DMF in CH₂Cl₂, followed by reaction with the amine in THF.

-

-

Quantitative Biological Activity Data

Structural analogs and derivatives of this compound have demonstrated a wide range of biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 2 | MCF-7 (Breast Cancer) | 18.7 | [1] |

| Compound 14 | MCF-7 (Breast Cancer) | 15.6 | [1] |

| Compound 2 (triazolo-thiadiazole derivative) | MCF-7 (Breast Cancer) | 22.1 | [1] |

| Compound 2 (triazolo-thiadiazole derivative) | SaOS-2 (Osteosarcoma) | 19 | [1] |

| Compound 2 (triazolo-thiadiazole derivative) | K562 (Leukemia) | 15 | [1] |

| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | HepG2 (Liver Cancer) | 0.06 | [1] |

| 4d (tetrazole-isoxazoline hybrid) | HT-1080 (Fibrosarcoma) | 15.59 ± 3.21 | [4] |

| 4d (tetrazole-isoxazoline hybrid) | A-549 (Lung Cancer) | 18.32 ± 2.73 | [4] |

| 4d (tetrazole-isoxazoline hybrid) | MCF-7 (Breast Cancer) | 17.28 ± 0.33 | [4] |

| 4d (tetrazole-isoxazoline hybrid) | MDA-MB-231 (Breast Cancer) | 19.27 ± 2.73 | [4] |

| Compound 22 (phenoxybenzanilide derivative) | SC-3 (Prostate Cancer, wild-type AR) | 0.75 | [3] |

| Compound 22 (phenoxybenzanilide derivative) | LNCaP (Prostate Cancer, T877A-mutated AR) | 0.043 | [3] |

| Compound 22 (phenoxybenzanilide derivative) | 22Rv1 (Prostate Cancer, H874Y-mutated AR) | 0.22 | [3] |

Table 2: Antiviral Activity of this compound Derivatives

| Compound ID | Virus | EC₅₀ (µM) | Reference |

| Benzavir-1 | Herpes Simplex Virus 1 (HSV-1) | 3 | [5] |

| Benzavir-1 | Herpes Simplex Virus 2 (HSV-2) | 4.3 | [5] |

| Benzavir-2 | Herpes Simplex Virus 1 (HSV-1) | 1.5 | [5] |

| Benzavir-2 | Herpes Simplex Virus 2 (HSV-2) | 1.6 | [5] |

| Compound 35g (benzamide analog) | Adenovirus | 0.6 | [6] |

| Compound 35j (benzamide analog) | Adenovirus | 0.6 | [6] |

| NC-5 (diethyl triazole derivative) | Influenza A (H1N1) | - | [7] |

Note: For NC-5, a specific EC₅₀ value was not provided, but it showed the highest inhibition rate among the tested derivatives.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

| Compound ID | Target Enzyme | Inhibition (%) / IC₅₀ (µM) | Reference |

| 5c (4-chlorobenzamido derivative) | Soluble Epoxide Hydrolase (sEH) | 47% | |

| 6c (4-chlorobenzamido derivative) | Soluble Epoxide Hydrolase (sEH) | 72% |

Note: For sEH inhibitors, percentage inhibition at a specific concentration was reported rather than IC₅₀ values.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with various cellular targets and modulation of key signaling pathways.

Androgen Receptor (AR) Antagonism

Certain phenoxybenzanilide derivatives of this compound have been identified as potent androgen receptor (AR) antagonists, making them promising candidates for the treatment of prostate cancer. These compounds bind to the ligand-binding domain of the AR, preventing its activation by androgens and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that drive prostate cancer cell proliferation.

Caption: Androgen Receptor signaling pathway and its inhibition.

DNA Topoisomerase II Inhibition

Some derivatives of this compound have been shown to inhibit DNA topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation. By stabilizing the transient DNA-enzyme cleavage complex, these inhibitors lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Caption: Mechanism of DNA Topoisomerase II inhibition.

Adenovirus Replication Inhibition

Certain benzamide analogs of this compound have demonstrated potent anti-adenoviral activity. While the exact mechanism is still under investigation, it is hypothesized that these compounds interfere with viral DNA replication or the expression of late viral genes, thereby halting the production of new viral particles.

Caption: Inhibition of Adenovirus replication.

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of this compound have been developed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts. By inhibiting sEH, these compounds increase the levels of EETs, which can be beneficial in treating hypertension, inflammation, and pain.

Caption: Soluble Epoxide Hydrolase inhibition pathway.

Experimental Workflows

The discovery and development of novel this compound derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A general experimental workflow for drug discovery.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. The structural and functional diversity of its derivatives has led to the identification of potent anticancer, antiviral, and enzyme-inhibitory agents. The detailed synthetic protocols, comprehensive biological data, and mechanistic insights provided in this technical guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future efforts focused on structure-activity relationship (SAR) studies and lead optimization are anticipated to yield even more potent and selective therapeutic candidates based on this versatile chemical framework.

References

- 1. preprints.org [preprints.org]

- 2. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-Benzamidobenzoic Acid

Abstract

This document provides a detailed protocol for the laboratory synthesis of 4-benzamidobenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Schotten-Baumann reaction, a reliable method for the acylation of amines. This protocol outlines the reaction of 4-aminobenzoic acid with benzoyl chloride in the presence of a base. Detailed methodologies for the synthesis, purification, and characterization of the final product are presented. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided to guide researchers.

Introduction

4-Benzamidobenzoic acid and its derivatives are of significant interest in medicinal chemistry and drug development.[1] The benzamide moiety is a common structural feature in a wide range of pharmacologically active compounds. The synthesis protocol detailed herein utilizes the Schotten-Baumann reaction, a classic and efficient method for forming amides from amines and acyl chlorides.[2][3][4] This reaction is typically performed under basic conditions, which neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2] The biphasic nature of the Schotten-Baumann conditions, often employing an organic solvent and an aqueous base, allows for easy separation of the product.[3]

Reaction Scheme

The synthesis of 4-benzamidobenzoic acid proceeds via the nucleophilic acyl substitution of benzoyl chloride with 4-aminobenzoic acid.

Figure 1: Reaction scheme for the synthesis of 4-benzamidobenzoic acid.

Experimental Protocol

3.1. Materials and Equipment

-

Reagents:

-

4-Aminobenzoic acid

-

Benzoyl chloride

-

Sodium carbonate (anhydrous)

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol (96%)

-

Distilled water

-

Hydrochloric acid (1 M)

-

-

Equipment:

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

-

Rotary evaporator

-

Melting point apparatus

-

Spectroscopic instrumentation (IR, NMR, Mass Spectrometer)

-

3.2. Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 eq.) and anhydrous sodium carbonate (1.0 eq.) in anhydrous tetrahydrofuran (THF).[5]

-

Addition of Acyl Chloride: Stir the mixture at room temperature. Slowly add a solution of benzoyl chloride (1.0 eq.) in anhydrous THF to the flask using a dropping funnel over a period of 30 minutes.

-

Reaction: Continue stirring the reaction mixture at room temperature for 6-12 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, evaporate the THF using a rotary evaporator.

-

To the resulting residue, add distilled water and stir.

-

Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid to precipitate the product.

-

-

Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash the precipitate with cold distilled water.

-

Recrystallize the solid from 96% ethanol to obtain pure 4-benzamidobenzoic acid as a white crystalline powder.[5]

-

Dry the purified product in a vacuum oven.

-

Quantitative Data

The following table summarizes the typical quantitative data obtained from the synthesis of 4-benzamidobenzoic acid and its characterization.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminobenzoic Acid | 1.0 eq. | [5] |

| Benzoyl Chloride | 1.0 eq. | [5] |

| Anhydrous Sodium Carbonate | 1.0 eq. | [5] |

| Reaction Conditions | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) | [5] |

| Temperature | Room Temperature | [5] |

| Reaction Time | 6-12 hours | [5] |

| Product | ||

| Yield | 60-85% | [5] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 150-151 °C (for a similar benzamido acid) | [5] |

| Spectroscopic Data | ||

| IR (KBr, cm⁻¹) | 3340 (N-H), 2887-3045 (O-H), 1675, 1650 (C=O) | [5] |

| LC-MS (ESI) m/z | 242 (M+1), 264 (M+23) | [5] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 4-benzamidobenzoic acid.

References

- 1. Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 4-(Benzoylamino)benzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

4-(Benzoylamino)benzoic acid, a readily accessible aromatic scaffold, serves as a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including an amide linkage and a carboxylic acid moiety, provide a versatile platform for chemical modification, enabling the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive molecules derived from or incorporating the this compound framework, including androgen receptor antagonists, antiviral agents, monoamine oxidase-B (MAO-B) inhibitors, and antimicrobial agents.

Androgen Receptor Antagonists for Prostate Cancer Therapy

Derivatives of this compound have been successfully developed as potent antagonists of the androgen receptor (AR), a key target in the treatment of prostate cancer. These compounds function by competitively inhibiting the binding of androgens to the AR, thereby disrupting downstream signaling pathways that promote tumor growth.

Quantitative Data:

| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |

| 1 | 4-(4-Benzoylaminophenoxy)phenol | SC-3 (wild-type AR) | 0.75 | [1] |

| 1 | 4-(4-Benzoylaminophenoxy)phenol | LNCaP (T877A-mutated AR) | 0.043 | [1] |

| 1 | 4-(4-Benzoylaminophenoxy)phenol | 22Rv1 (H874Y-mutated AR) | 0.22 | [1] |

Experimental Protocol: Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives

This protocol outlines a general three-step synthesis for 4-(4-benzoylaminophenoxy)phenol derivatives, starting from 4-fluoronitrobenzene and hydroquinone.

Step 1: Synthesis of 4-(4-Nitrophenoxy)phenol

-

To a solution of hydroquinone (2.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3) (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-